(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a complex organic compound featuring a thiazole ring, biphenyl group, and a difluorophenyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Introduction of the Difluorophenyl Amino Group: This step involves the nucleophilic substitution of a difluorophenyl amine with an appropriate acrylonitrile derivative, ensuring the Z-configuration is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and functional groups.
Mechanism of Action
The mechanism by which (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity. The thiazole ring and biphenyl group can facilitate binding through π-π interactions, while the difluorophenyl amino group can form hydrogen bonds or engage in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dichlorophenyl)amino)acrylonitrile: Similar structure but with chlorine atoms instead of fluorine.
(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a distinct candidate for various applications.
This detailed overview provides a comprehensive understanding of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile, covering its synthesis, reactions, applications, and unique features
Biological Activity
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C27H21N3O2S
- Molecular Weight : 451.5 g/mol
- CAS Number : 477296-53-0
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . A significant finding is its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A431 | 1.5 | Induces apoptosis |
This compound | A549 | 2.0 | Cell cycle arrest |
This compound | H1299 | 1.8 | Inhibition of IL-6 and TNF-α |
These results indicate that the compound not only inhibits cell growth but also affects inflammatory cytokine production, which is crucial in cancer progression.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- Cytokine Modulation : By inhibiting key inflammatory mediators, it may reduce tumor-associated inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound:
- Study on Benzothiazole Derivatives : A study synthesized various benzothiazole compounds and found that those with similar structures exhibited significant anticancer activity against A431 and A549 cell lines . This supports the hypothesis that modifications in thiazole structures can enhance bioactivity.
- In Vivo Studies : Animal models have shown that compounds with thiazole moieties can effectively reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .
Properties
IUPAC Name |
(Z)-3-(2,4-difluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3S/c25-20-10-11-22(21(26)12-20)28-14-19(13-27)24-29-23(15-30-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-12,14-15,28H/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBLHNJMNDOBRH-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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